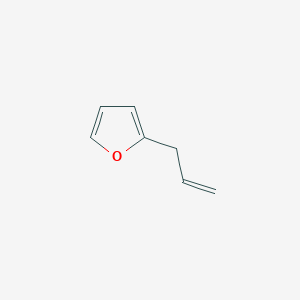

2-Allylfuran

Description

Structure

3D Structure

Properties

CAS No. |

75135-41-0 |

|---|---|

Molecular Formula |

C7H8O |

Molecular Weight |

108.14 g/mol |

IUPAC Name |

2-[(E)-prop-1-enyl]furan |

InChI |

InChI=1S/C7H8O/c1-2-4-7-5-3-6-8-7/h2-6H,1H3/b4-2+ |

InChI Key |

IGWQTPINFQSICW-DUXPYHPUSA-N |

SMILES |

C=CCC1=CC=CO1 |

Isomeric SMILES |

C/C=C/C1=CC=CO1 |

Canonical SMILES |

CC=CC1=CC=CO1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2 Allylfuran

Electrophilic Aromatic Substitution Pathways of Furan (B31954) Systems

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for aromatic compounds, involving the replacement of an atom (typically hydrogen) attached to the aromatic ring by an electrophile acs.orggelest.combeilstein-journals.orgrsc.orgthieme-connect.de. The general mechanism involves the attack of the aromatic π-system on an electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion or sigma complex), followed by deprotonation to restore aromaticity gelest.combeilstein-journals.orgnih.gov.

Furan is significantly more reactive towards EAS than benzene, primarily due to the electron-donating effect of the oxygen heteroatom, which activates the ring towards electrophilic attack acs.org. This activation leads to a preference for substitution at the α-positions (C2 and C5) of the furan ring, as these positions lead to more stable intermediates compared to substitution at the β-positions (C3 and C4) acs.org.

While the specific electrophilic aromatic substitution pathways of 2-allylfuran have not been detailed in the provided search results, the allyl group at the C2 position would be expected to influence both the rate and regioselectivity of EAS reactions. The electron-donating nature of the allyl group could further activate the furan ring, potentially directing substitution to the C5 position or influencing reactions at the allylic side chain itself.

Rearrangement Reactions

Rearrangement reactions involve the migration of atoms or groups within a molecule, leading to structural isomers. Both Wittig rearrangements and silyl (B83357) migrations are significant classes of rearrangements explored in organic chemistry.

The Wittig rearrangement is a sigmatropic rearrangement where an allylic ether undergoes a gelest.comnih.gov- or acs.orgnih.gov-sigmatropic shift, typically involving the migration of an allylic group from oxygen to an adjacent carbon atom bearing a negative charge dntb.gov.ua. While the prompt specifically mentions acs.orgnih.gov-Wittig rearrangements, the literature often details gelest.comnih.gov-Wittig rearrangements in furan systems.

Studies have reported the gelest.comnih.gov-Wittig rearrangement of allyloxy-substituted furan derivatives. For instance, the synthesis of 2-allyloxymethyl furan was achieved via a gelest.comnih.gov-Wittig rearrangement, yielding the product in 57.2% yield nih.gov. This rearrangement involves the migration of the allylic group to the furan ring. Other related studies explore Wittig rearrangements of furan ethers, such as 3-furylmethyl ethers dntb.gov.ua, and discuss the inhibition or application of acs.orgnih.gov-Wittig rearrangements in the synthesis of benzofurans organic-chemistry.org. These findings highlight the potential for allylic and ether functionalities attached to furan rings to undergo sigmatropic rearrangements, although specific examples of acs.orgnih.gov-Wittig rearrangements directly on allyloxyfuran systems were not explicitly detailed in the provided search results.

Catalytic Transformations and Selectivity Control

Catalytic methods play a pivotal role in selectively functionalizing this compound, enabling control over which part of the molecule (furan ring or allyl group) undergoes transformation and the specific outcome of these reactions.

The furan ring in this compound is susceptible to both hydrogenation and hydrogenolysis, with selectivity being a key challenge. Catalysts, reaction conditions, and the presence of the allyl group all influence the outcome.

Hydrogenation: The furan ring can undergo sequential hydrogenation, typically leading to tetrahydrofuran (B95107) derivatives. For instance, studies on furan hydrogenation using palladium catalysts on various supports (e.g., Pd/C, Pd@MOF, Pd@MCF) demonstrate the reduction of the furan ring diva-portal.orgrsc.org. Density Functional Theory (DFT) studies on furan hydrogenation suggest that tetrahydrofuran (THF) is formed via sequential hydrogenation of the furan ring's carbon atoms, with hydrofuran (HF) and dihydrofuran (DHF) acting as intermediates. Ring opening becomes more facile after the initial hydrogenation of the α-carbon rsc.org.

Hydrogenolysis: Selective hydrogenolysis of the Csp2–O bond in furan rings is achievable with specific bimetallic catalysts, such as Pt–Fe supported on layered double hydroxides (LDH). These catalysts can cleave the furan ring to yield diols and triols with high selectivity, minimizing furan ring hydrogenation nih.govrsc.org. The mechanism involves the formation of a hydride-proton pair, where the hydride attacks the Csp2–O bond, initiating an SN2-type ring cleavage. The presence of iron in these catalysts can also help suppress the hydrogenation of the allyl double bond by inhibiting vinyl group adsorption nih.govrsc.org.

Selectivity Considerations: Controlling selectivity between the furan ring and the allyl double bond is paramount. While some catalysts might favor furan ring hydrogenation rsc.org, others, like Pt–Fe/LDH, can be tuned for selective hydrogenolysis of the C-O bond nih.govrsc.org. The nature of the metal catalyst (e.g., Pd, Ru, Ni, Cu, Pt, Fe, Ir) and the reaction conditions (temperature, hydrogen pressure, solvent, presence of co-catalysts like CO2) are critical factors in achieving desired outcomes nih.govrsc.orgmdpi.comresearchgate.net. For example, Fe/Mg/O catalysts have been shown to promote the hydrogenolysis of furfural (B47365) to 2-methylfuran (B129897), indicating C-O bond cleavage as a primary pathway under specific conditions mdpi.com.

Table 3.4.1: Catalytic Hydrogenation and Hydrogenolysis of Furan Rings

| Catalyst System | Substrate Type (General) | Key Reaction Type | Selectivity Aspect | Representative Products | Reference(s) |

| Pt–Fe/LDH | Furanic compounds | Hydrogenolysis | Csp2–O bond cleavage over ring hydrogenation | Diols, triols | nih.govrsc.org |

| Pd (e.g., Pd/C, Pd@MOF) | Unsaturated carbonyls, Furans | Hydrogenation | C=C bond vs. furan ring hydrogenation | Tetrahydrofurans, saturated carbonyls | diva-portal.orgrsc.org |

| Ru, Ir pincer complexes | Furanic aldehydes | Hydrogenation | Aldehyde reduction vs. furan ring reduction | Furfuryl alcohols | rsc.org |

| Fe/Mg/O | Furfural | Hydrogenolysis | C–O bond cleavage to form methylfuran | 2-Methylfuran | mdpi.com |

| Ni, Rh, Pt | Furfural, Tetrahydrofurfuryl alcohol | Ring Opening/Hydrogenolysis | Ring opening vs. hydrogenation, catalyst dependent | 1,2-Pentanediol, 1,5-Pentanediol, butanol, butane | researchgate.net |

The furan ring, being electron-rich, can participate in electrophilic addition reactions. Metal ions often play a crucial role in activating either the electrophile or the furan ring, or both, to facilitate these transformations.

Allylation of Furan: Silver ions (Ag+) have been shown to induce the allylation of furan using cyclopropyl (B3062369) halides. This reaction proceeds via the formation of allyl cation intermediates, which are generated through a stereoelectronically controlled ring-opening rearrangement of the cyclopropyl halides. Furan then reacts with these allyl cations, typically at the C2 position, leading to this compound derivatives oup.com. This exemplifies a metal-catalyzed electrophilic substitution where the allyl cation acts as the electrophile.

General Electrophilic Additions: In general, electrophilic additions to alkenes are governed by Markovnikov's rule, where the electrophilic atom adds to the less substituted carbon, and the positive charge develops on the more substituted carbon of the resulting carbocation intermediate solubilityofthings.comlasalle.eduyoutube.com. While not always directly applicable to the furan ring's aromatic system in the same way as simple alkenes, the principle of stabilizing positive charge is relevant. Furan itself can act as a nucleophile in electrophilic additions, with reactions often occurring at the α-positions (C2 and C5) due to higher electron density pku.edu.cn.

Metal Catalysis: Various transition metals, including palladium, copper, gold, platinum, and ruthenium, are known to catalyze furan functionalization reactions, which can involve electrophilic attack or related processes researchgate.netbeilstein-journals.org. For example, Cu(I)-catalyzed allylic trifluoromethylation of olefins highlights the role of metals in functionalizing allyl groups, a moiety present in this compound beilstein-journals.org.

Table 3.4.2: Metal-Dependent Electrophilic Additions to Furan Derivatives

| Catalyst/Metal Ion | Electrophile/Reagent Type | Substrate (General) | Key Reaction Type | Products (General) | Regioselectivity/Mechanism Aspects | Reference(s) |

| Ag+ | Allyl cations | Furan | Electrophilic Allylation | 2-Allyl furan derivatives | Allyl cation intermediate, SN1-like rearrangement, C2 addition | oup.com |

| Pd, Cu, Au, Pt, Ru | Various | Furan | Electrophilic Addition/Functionalization | Substituted furans | Metal-catalyzed functionalization, cycloisomerization possible | researchgate.netbeilstein-journals.org |

| Keteniminium Ions | Keteniminium ions | Furan | Electrophilic Addition | Aminoalkenylated furans | Kinetically controlled addition | pku.edu.cn |

Exploration of Radical Pathways in Furan Functionalization

Radical chemistry offers a powerful avenue for the functionalization of organic molecules, including those containing furan and allyl functionalities. The allyl group in this compound is particularly amenable to radical attack due to the presence of a double bond and allylic hydrogens.

Radical Mechanisms: Radical reactions typically involve three key stages: initiation (generation of radicals), propagation (chain reactions where radicals react with non-radical species to form new radicals), and termination (combination of radicals) wikipedia.orgmasterorganicchemistry.com. Initiators such as peroxides, azo compounds, or photochemical processes (visible light, photocatalysis) are commonly employed wikipedia.orgsioc-journal.cnnih.govsemanticscholar.org.

Reactions of the Allyl Group: The allyl moiety in this compound can undergo various radical transformations. Radical addition across the double bond is a common pathway, leading to the formation of new carbon-carbon bonds. For example, the Giese reaction involves the addition of carbon radicals to electron-deficient alkenes chem-station.com. Atom transfer radical addition (ATRA) is another significant process where a radical adds to an alkene, often mediated by metal catalysts or photoredox systems semanticscholar.orgunits.itbeilstein-journals.org.

Furan Ring Functionalization: Radical species can also interact with the furan ring itself, potentially leading to functionalization or ring opening. Radical/polar crossover mechanisms, often initiated photochemically, can generate reactive intermediates like carbocations, which can then be trapped by nucleophiles semanticscholar.orgnih.gov.

Potential Products: Depending on the specific radical species and reaction conditions, functionalization can occur on the allyl chain (e.g., addition of halogens, alkyl groups) or on the furan ring, potentially leading to substituted furans or even ring-opened products.

Table 3.5: Radical Pathways in Furan Functionalization

| Initiator/Conditions | Radical Type Involved | Substrate (General) | Reaction Type | Potential Products (General) | Key Mechanistic Feature | Reference(s) |

| Light/Photocatalysis | Carbon-centered | Alkenes, Alkynes | Difunctionalization | C–C and C–X bonds | ATRA, Radical/Polar Crossover | sioc-journal.cnsemanticscholar.orgunits.itbeilstein-journals.org |

| Peroxides/Heat | Bromine radical | Alkenes | Radical Addition (HBr) | Anti-Markovnikov addition products | Radical chain mechanism | wikipedia.orgmasterorganicchemistry.com |

| Radical Precursors | Carbon-centered | Electron-deficient alkenes | Giese Reaction | C–C bond formation | Radical addition, tandem reactions | chem-station.com |

| Metal Catalysts | Various | Various | Functionalization | Diverse functionalized products | RLT, SET | beilstein-journals.orgupenn.edu |

Ring-Opening and Rearrangement Processes of the Furan Moiety

The furan ring, being a heterocycle, can undergo various ring-opening and rearrangement reactions, often triggered by acidic conditions, metal catalysts, or thermal stimuli.

Ring Opening:

Acid-Catalyzed: The furan ring can be opened under acidic conditions. For example, FeCl3 catalysis has been used to open furan rings, leading to the formation of dicarbonyl-containing phosphates rsc.org. General acid catalysis can also induce ring opening in furan derivatives, sometimes leading to the formation of other heterocyclic systems or acyclic products researchgate.netresearchgate.netbeilstein-journals.org.

Metal-Catalyzed Hydrogenolysis: As discussed in Section 3.4.1, catalysts like Pt–Fe/LDH can selectively cleave the Csp2–O bond of the furan ring via hydrogenolysis, resulting in ring opening to form diols or other acyclic oxygenated compounds nih.govrsc.org. Other metal catalysts, including Ni, Rh, and Pt, are also known to catalyze furan ring opening, yielding various alcohols and diols depending on the catalyst and conditions researchgate.net. Mechanisms often involve hydride attack on the C–O bond or β-O elimination nih.govrsc.orgnih.gov.

Rearrangements:

Allyl Cation Formation: While not a rearrangement of the furan ring itself, the allyl group can undergo rearrangement. For instance, cyclopropyl halides can rearrange to allyl cations in the presence of silver ions, which then react with furan oup.com.

Furan-Based Rearrangements: Furan derivatives can participate in rearrangements. The aza-Piancatelli rearrangement, for example, involves furylcarbinols and proceeds via an electrocyclization mechanism to form cyclopentenone adducts d-nb.info. Rearrangements involving nih.govunits.it-aryl shifts have also been observed in naphtho[2,1-b]furan (B1199300) systems under acidic conditions rsc.org. General carbocation rearrangements, such as hydride and alkyl shifts, are also relevant in reactions involving furan derivatives where carbocation intermediates are formed masterorganicchemistry.com.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Allylfuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure, connectivity, and dynamics. For 2-allylfuran, a combination of 1D and 2D NMR techniques is crucial for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Structural Analysis

Proton NMR spectroscopy is often the first step in structural elucidation, providing information on the number of different types of protons, their chemical environment (chemical shift), their relative abundance (integration), and their connectivity to neighboring protons (spin-spin coupling, multiplicity). For this compound (C₇H₈O), the ¹H NMR spectrum would typically reveal signals corresponding to the furan (B31954) ring protons and the allyl group protons.

The furan ring protons (at positions 3, 4, and 5) are expected to appear in the aromatic region, generally between δ 6.0 and 7.5 ppm. The proton at C-3, adjacent to the oxygen and the allylic substituent, is usually more shielded than the proton at C-5, which is adjacent to the substituent. The proton at C-4 is typically found between these two. The allyl group (-CH₂-CH=CH₂) will exhibit signals for its three protons:

The allylic methylene (B1212753) protons (-CH₂-) are expected to appear as a doublet of doublets (dd) or a multiplet in the δ 3.0-3.5 ppm range, coupled to the vinylic proton and potentially showing some long-range coupling.

The vinylic proton (-CH=) adjacent to the methylene group will likely appear as a multiplet or a triplet of doublets (td) in the δ 5.5-6.0 ppm range, coupled to the methylene protons and the terminal vinylic proton.

The terminal vinylic proton (=CH₂) will typically resonate as a multiplet or a doublet of doublets (dd) in the δ 4.8-5.2 ppm range, coupled to the adjacent vinylic proton.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity (Typical) | Description |

| Furan H-3 | 6.3 - 6.5 | dd | Adjacent to O and allylic group |

| Furan H-4 | 7.2 - 7.4 | d | Between two furan protons |

| Furan H-5 | 6.1 - 6.3 | d | Adjacent to O and C-4 |

| Allylic -CH₂- | 3.0 - 3.5 | dd | Methylene protons of the allyl group |

| Vinylic -CH= | 5.5 - 6.0 | td/m | Central vinylic proton |

| Terminal =CH₂ | 4.8 - 5.2 | dd | Terminal vinylic protons |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. Data for derivatives like Deliculatafuran acs.org show similar patterns for furan and allyl protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. Decoupled ¹³C NMR spectra typically show singlets for each carbon. The chemical shifts are highly diagnostic:

The furan ring carbons (C-2, C-3, C-4, C-5) will resonate in the aromatic region, typically between δ 100 and 150 ppm. C-2, directly bonded to the allylic substituent, will likely be deshielded compared to the other furan carbons.

The allyl group carbons will appear at lower field:

The methylene carbon (-CH₂-) is expected around δ 30-40 ppm.

The vinylic carbon directly attached to the methylene group (-CH=) will resonate in the δ 130-140 ppm range.

The terminal vinylic carbon (=CH₂) will appear in the δ 115-125 ppm range.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Description |

| Furan C-2 | 140 - 150 | Directly bonded to the allyl group |

| Furan C-3 | 105 - 110 | Furan ring carbon |

| Furan C-4 | 135 - 140 | Furan ring carbon |

| Furan C-5 | 100 - 105 | Furan ring carbon |

| Allylic -CH₂- | 30 - 40 | Methylene carbon of the allyl group |

| Vinylic -CH= | 130 - 140 | Central vinylic carbon |

| Terminal =CH₂ | 115 - 125 | Terminal vinylic carbon |

Note: Data from related compounds like Deliculatafuran acs.org and 2-allylphenol (B1664045) chemicalbook.com support these general assignments for furan and allyl moieties.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are essential for confirming assignments and establishing connectivity that is not clearly discernible from 1D spectra.

COSY (COrrelation SpectroscopY): This homonuclear experiment reveals correlations between protons that are coupled through 2 or 3 bonds. For this compound, COSY would confirm the coupling within the allyl group (CH₂-CH=CH₂) and between the allylic methylene protons and the adjacent vinylic proton, as well as any coupling between the furan ring protons and the allylic system. For instance, a correlation between the allylic methylene protons and the vinylic proton would be observed emerypharma.comlibretexts.org.

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct one-bond correlations between protons and the carbons to which they are attached. This is invaluable for assigning carbon signals based on known proton assignments. For this compound, HSQC would show correlations between the furan protons and their respective furan carbons, and between the allyl protons and their respective allyl carbons emerypharma.comlibretexts.orgsdsu.edu.

HMBC (Heteronuclear Multiple Bond Coherence): HMBC is a longer-range correlation experiment that detects correlations between protons and carbons separated by 2 to 4 bonds. This technique is critical for connecting different parts of a molecule. For this compound, HMBC would be used to confirm the attachment of the allyl group to the C-2 position of the furan ring by observing correlations between the allylic protons (particularly the allylic methylene protons) and the furan C-2 carbon, as well as correlations between furan protons (e.g., H-3) and the carbons of the allyl group emerypharma.comsdsu.eduprinceton.edu.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY detects through-space correlations between protons that are spatially close (within approximately 5 Å). While less critical for simple acyclic structures like this compound itself, it is vital for determining stereochemistry or conformational preferences in more complex derivatives, by showing which protons are in close proximity libretexts.orgprinceton.edu.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

Electron Ionization (EI) is a common ionization technique where molecules are bombarded with high-energy electrons, causing ionization and often leading to fragmentation. For this compound (Molecular Weight: 108.14 g/mol ), the EI-MS spectrum would typically show a molecular ion peak (M⁺) at m/z 108, though it might be of low intensity libretexts.orguni-saarland.de.

Characteristic fragmentation pathways for this compound would likely involve:

Allyl Group Fragmentation: Cleavage of the C-C bonds within the allyl group. This could include the loss of a vinyl radical (CH=CH₂) or an allyl radical (CH₂=CH-CH₂•), leading to fragments like [M - 41]⁺ or [M - 27]⁺. Alpha-cleavage adjacent to the furan ring is also possible.

Furan Ring Fragmentation: The furan ring itself can undergo various fragmentation processes, such as ring opening, loss of carbon monoxide (CO), or loss of smaller fragments. Loss of CO (28 amu) is a common fragmentation pathway for furans libretexts.orgmiamioh.edu.

Combined Fragmentation: Fragments resulting from the simultaneous fragmentation of both the ring and the side chain are also expected.

Table 3: Expected Fragment Ions in EI-MS of this compound

| Fragment Ion (m/z) | Description of Loss/Fragmentation |

| 108 | Molecular ion (M⁺) |

| 107 | [M-H]⁺ (loss of hydrogen radical) |

| 81 | [M-27]⁺ (loss of CH=CH₂) |

| 67 | [M-41]⁺ (loss of CH₂=CH-CH₂•) |

| 80 | [M-28]⁺ (loss of CO from the furan ring) |

| 53 | Fragment from furan ring fragmentation (e.g., C₄H₅⁺) |

Note: The intensity of these peaks depends on the stability of the resulting ions and the specific fragmentation pathways favored under EI conditions libretexts.orguni-saarland.demiamioh.edu.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental composition of the molecular ion and fragment ions algimed.combioanalysis-zone.com.

For this compound (C₇H₈O), HRMS would provide an exact mass measurement that precisely matches the calculated monoisotopic mass for this formula. The calculated exact mass for C₇H₈O is 108.057515 Da missouri.edusisweb.com. By comparing the experimentally determined exact mass with the calculated mass, researchers can unequivocally confirm the molecular formula, distinguishing it from other compounds that might have the same nominal mass but different elemental compositions. This is crucial for verifying the identity of synthesized compounds and for identifying unknown natural products or reaction products.

Table 4: Exact Mass Determination for this compound

| Compound | Molecular Formula | Calculated Exact Mass (Da) | Nominal Mass |

| This compound | C₇H₈O | 108.057515 | 108 |

Note: HRMS measurements are typically reported with a high degree of accuracy, e.g., ± 5 ppm.

Coupled Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the separation and identification of volatile organic compounds (VOCs) within complex mixtures. For this compound, GC-MS analysis involves separating the compound from other matrix components using gas chromatography, followed by detection and identification using mass spectrometry mdpi.comresearchgate.netdoi.org. The GC component utilizes a capillary column, often with a low-polarity stationary phase like a diphenyl dimethyl polysiloxane, to achieve separation based on volatility and polarity mdpi.com. Typical temperature programming might start at 45 °C, ramping up to 240 °C at a rate of 5 °C/min over a total run time of 60 minutes mdpi.com. Alternatively, a program from 50 °C to 250 °C at 3 °C/min for 60 minutes has also been reported doi.org. The mass spectrometer, commonly employing electron ionization (EI) at 70 eV, detects the separated compounds by measuring their mass-to-charge ratio and characteristic fragmentation patterns mdpi.com. Ionization source temperatures are typically maintained around 230 °C mdpi.com. Identification of this compound is generally achieved by matching its mass spectrum against spectral databases, such as the NIST library, and by analyzing its unique fragmentation profile mdpi.comdoi.org. This compound has been identified in various complex samples, including food products and biomass pyrolysis products mdpi.comresearchgate.netncsu.eduresearchgate.net. Specific mass fragments associated with this compound include a molecular ion at m/z 108, and fragment ions at m/z 77, 39, 107, and 51 uwaterloo.ca.

Table 1: GC-MS Characteristic Data for this compound

| Compound | Retention Time (min) | Major Mass Fragments (m/z) | Source |

| This compound | Varies (column dependent) | 108, 77, 39, 107, 51 | uwaterloo.ca |

Note: Retention times are highly dependent on specific GC conditions (column type, temperature program, flow rate).

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by detecting the absorption of specific frequencies of infrared radiation, which correspond to molecular vibrational modes ncsu.edugla.ac.ukcore.ac.ukrsc.org. The IR spectrum of this compound provides characteristic signatures for both the furan ring and the allyl substituent.

Key absorption bands observed in the IR spectrum of this compound include:

3116-3042 cm⁻¹ (weak): These bands are characteristic of the stretching vibrations of sp² hybridized C-H bonds present in the aromatic furan ring.

2962-2871 cm⁻¹ (medium): These signals correspond to the stretching vibrations of sp³ hybridized C-H bonds found in the methylene (-CH₂-) and methine (=CH-) groups of the allyl substituent.

1574 cm⁻¹ (medium) and 1443 cm⁻¹ (medium): These absorption bands are attributed to the stretching vibrations of the C=C double bonds within the furan ring. The band at 1443 cm⁻¹ can also be associated with C-H bending modes of the allyl group.

1058-1016 cm⁻¹ (strong): This region typically indicates the presence of C-O stretching vibrations, a defining characteristic of the furan heterocycle.

These specific vibrational frequencies allow for the confirmation of the molecular structure, confirming the presence of both the furan nucleus and the allyl side chain rsc.org.

Table 2: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity | Source |

| 3116-3042 | C-H stretching (sp² aromatic, furan ring) | w | rsc.org |

| 2962-2871 | C-H stretching (sp³ aliphatic, allyl group) | m | rsc.org |

| 1574 | C=C stretching (furan ring) | m | rsc.org |

| 1443 | C=C stretching (furan ring) / C-H bending (allyl) | m | rsc.org |

| 1058-1016 | C-O stretching (furan ring) | s | rsc.org |

Intensity: w = weak, m = medium, s = strong.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate electronic transitions within molecules, providing insights into conjugated systems and chromophores researchgate.netresearchgate.net. For this compound, UV-Vis spectroscopy would primarily reveal transitions associated with the π electron system of the furan ring.

The furan ring is an aromatic heterocycle, and its π→π* electronic transitions are typically observed in the UV region, generally below 220 nm. The allyl group, attached at the 2-position, does not directly extend the conjugation of the furan ring's π system due to the intervening methylene (-CH₂-) group. Consequently, significant bathochromic (red) shifts, which would shift absorption into the visible spectrum, are not generally expected from the allyl substituent alone.

While UV-Vis spectroscopy is recognized for characterizing optical properties and electronic transitions researchgate.netresearchgate.net, specific experimental UV-Vis absorption data, such as absorption maxima (λmax) and molar absorptivity (ε) values for isolated this compound, were not detailed in the provided literature snippets. UV-Vis detectors are often used in conjunction with HPLC for quantitative analysis or reaction monitoring, but the precise spectral characteristics of this compound in solution were not explicitly reported.

Table 3: Expected UV-Vis Absorption Characteristics of this compound

| Absorption Type | Expected Wavelength Range | Expected Molar Absorptivity (ε) | Notes |

| π→π | < 220 nm | Moderate to High | Primarily due to the furan ring. Allyl group does not extend conjugation significantly. |

| n→π | Not typically observed | Low | The oxygen lone pair electrons are less available for n→π* transitions in aromatic systems like furan. |

Note: Specific λmax and ε values for this compound were not found in the provided literature snippets. The table reflects general expectations for furan derivatives.

Chromatographic Methods for Separation, Purity Assessment, and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly versatile analytical technique utilized for the separation, identification, and quantification of compounds in diverse matrices. It is also instrumental in assessing sample purity and, when employing chiral stationary phases, in determining enantiomeric excess (ee) core.ac.ukutexas.edunih.gov.

Purity Assessment: HPLC is commonly applied to evaluate the purity of synthesized compounds like this compound. This involves separating the target molecule from any residual starting materials, byproducts, or degradation products. Purity is typically quantified by analyzing the resulting chromatogram and calculating the proportion of the total peak area that corresponds to the this compound peak. While specific HPLC protocols for routine purity assessment of this compound were not explicitly detailed in the provided sources, standard reversed-phase or normal-phase HPLC methods are generally applicable for such evaluations.

Enantiomeric Excess Determination: For chiral derivatives of this compound, or in cases where a synthetic route yields enantiomerically enriched this compound, HPLC equipped with a chiral stationary phase is essential for determining the enantiomeric excess (ee). This method relies on specialized chiral columns that exhibit differential interactions with enantiomers, thereby enabling their chromatographic separation.

Two specific chiral HPLC methods have been referenced for enantiomeric analysis:

Chiralcel OD-H Column: One study employed a Chiralcel OD-H column for enantiomeric excess determination. The mobile phase consisted of a mixture of isopropanol (B130326) (IPA) and hexanes (2% IPA), with a flow rate of 1.0 mL/min. Under these conditions, the (R)-enantiomer eluted at 35.7 minutes, while the (S)-enantiomer eluted at 33.6 minutes, indicating an enantiomeric excess of 93% for the analyzed sample utexas.edu.

Chiralpak ID Column: Another method utilized a Chiralpak ID column with a guard column. The mobile phase was a mixture of hexane (B92381) and isopropanol (90:10 ratio), run at a flow rate of 1.0 mL/min and a temperature of 25 °C. Detection was performed at 210 nm. This method was applied to a derivative, but demonstrates the utility of chiral HPLC for such analyses core.ac.uk.

Table 4: HPLC Conditions for Enantiomeric Separation

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection Wavelength (nm) | Elution Times (min) (Example) | Enantiomeric Excess (ee) | Source |

| Chiralcel OD-H | IPA/Hexanes (2% IPA) | 1.0 | Not specified | Not specified | (R): 35.7, (S): 33.6 | 93% | utexas.edu |

| Chiralpak ID | Hexane:iPrOH (90:10) | 1.0 | 25 | 210 | Not specified | Not specified | core.ac.uk |

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including this compound. Its efficacy stems from its ability to separate complex mixtures based on the differential partitioning of analytes between a mobile gas phase and a stationary phase within a chromatographic column. For compounds like this compound, GC, particularly when coupled with Mass Spectrometry (GC-MS), provides critical data for structural confirmation and purity assessment.

Studies analyzing furan derivatives, including this compound, often employ GC coupled with Flame Ionization Detection (GC-FID) for general quantification or GC-Mass Spectrometry (GC-MS) for definitive identification based on mass-to-charge ratios and fragmentation patterns restek.comresearchgate.netnih.govresearchgate.netnih.govmdpi.com. Advanced techniques such as GC-MS/MS offer enhanced sensitivity and selectivity, crucial for analyzing trace amounts in complex matrices restek.comresearchgate.netnih.govmdpi.comnih.gov. The separation performance is heavily influenced by the choice of stationary phase (e.g., non-polar HP-5MS columns are common for furan analysis researchgate.netnih.govmdpi.com), column dimensions, carrier gas flow rate, and temperature programming restek.comscienceasia.orgmdpi.com.

Identification and structural elucidation in GC rely significantly on retention data. Kovats Retention Indices (RI) provide a standardized measure of a compound's retention behavior, independent of specific instrument parameters like column length or flow rate, making them invaluable for qualitative analysis mdpi.comnih.gov. For this compound, experimental Kovats Retention Indices have been reported on both semi-standard non-polar and standard polar columns nih.gov.

Table 1: Representative GC Retention Data for this compound

| Compound | Kovats Retention Index (Semi-standard non-polar) | Kovats Retention Index (Standard polar) | Reference |

| This compound | 857, 862, 854, 856, 856 | 1226, 1226, 1181, 1181 | nih.gov |

These values, obtained under specific GC conditions, serve as a fingerprint for identifying this compound within a sample mixture.

Derivatization Techniques for Enhanced GC Analysis

While this compound is a relatively volatile compound due to its low molecular weight (108.14 g/mol ) and the absence of highly polar functional groups, derivatization techniques can still play a role in its analysis, particularly when dealing with complex matrices, enhancing peak shape, or improving detectability for specific detector types. Derivatization chemically modifies an analyte to make it more amenable to GC analysis by increasing its volatility, thermal stability, or detectability gnomio.comphenomenex.comchromatographyonline.commdpi.com.

Silylation: This is one of the most widely used derivatization techniques in GC, involving the replacement of active hydrogen atoms (found in hydroxyl, carboxyl, amine, and thiol groups) with a trimethylsilyl (B98337) (TMS) group gnomio.comphenomenex.comchromatographyonline.commdpi.comgcms.czchemcoplus.co.jp. This process significantly reduces polarity and increases volatility and thermal stability. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N,O-bis(trimethylsilyl)acetamide (BSA), and hexamethyldisilazane (B44280) (HMDS), often used in conjunction with trimethylchlorosilane (TMCS) as a catalyst for less reactive substrates gnomio.comphenomenex.comchromatographyonline.comgcms.czchemcoplus.co.jp. Although this compound itself does not possess these polar functional groups, if derivatives of this compound were synthesized with such groups (e.g., a hydroxylated allylfuran), silylation would be essential for their GC analysis.

Esterification: Esterification is another significant derivatization method, primarily used to convert carboxylic acids into more volatile and thermally stable esters gnomio.comgoogle.commdpi.comnih.gov. For instance, reacting a carboxylic acid with an alcohol in the presence of an acid catalyst is a common esterification pathway. While not directly applicable to the parent this compound molecule for volatility enhancement, esterification is a key reaction in synthesizing various allyl esters, which might be analyzed using GC google.comnih.govgoogle.com.

Other Techniques: Acylation can similarly derivatize hydroxyl, thiol, and amino groups, often introducing halogenated functionalities that enhance sensitivity with Electron Capture Detectors (ECD) gnomio.comchromatographyonline.com.

In the context of this compound, while direct derivatization for volatility might not be paramount, these techniques are crucial for analyzing its functionalized derivatives or for improving the chromatographic behavior of the parent compound in challenging sample matrices.

Table 2: Common Derivatization Reagents for GC Analysis

| Derivatization Technique | Common Reagents | Target Functional Groups | Resulting Derivative Type | Primary Benefit for GC |

| Silylation | BSTFA, BSA, HMDS, TMSI, TMCS (catalyst) | -OH (alcohols, phenols), -COOH (carboxylic acids), -NH2, -NH (amines), -SH (thiols) | Silyl (B83357) ethers, silyl esters, silylamines | Increased volatility, reduced polarity, improved thermal stability |

| Esterification | Acid catalysts (e.g., H2SO4), Diazomethane, Alkyl halides (with base) | -COOH (carboxylic acids), -OH (alcohols) | Esters | Increased volatility, improved thermal stability |

| Acylation | Acyl halides, Acyl anhydrides, N-methyltrifluoroacetamide (MBTFA) | -OH, -NH2, -SH | Esters, Amides, Thioesters | Reduced polarity, enhanced detectability (e.g., ECD) |

| Alkylation | Alkyl halides, Dimethyl sulfate | -OH, -COOH, -NH2 | Ethers, Esters, Amines | Reduced polarity, increased volatility |

| Methoximation | O-methoxylamine hydrochloride | Aldehydes, Ketones | Oximes | Stabilization of thermolabile enols, improved volatility |

Compound List:

this compound

3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)

Furan

2-furancarboxaldehyde

5-hydroxymethylfurfural (B1680220) (5-HMF)

2-furfural (2-F)

5-methylfurfural (B50972) (5-MF)

Linalool

Linalool oxides

Carvone

Camphor

β-citronellol

Rose oxides

Alkylfurans (general)

Theoretical and Computational Investigations of 2 Allylfuran

Quantum Chemical Calculations on Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable for elucidating reaction pathways and identifying transition states relevant to 2-allylfuran. These methodologies facilitate the detailed mapping of potential energy surfaces, revealing the energetic barriers and intermediates involved in various chemical transformations. For furan (B31954) derivatives, reactions such as Diels-Alder cycloadditions and radical cyclizations are of significant interest. Studies on furan and other substituted furans have demonstrated that substituents can substantially influence reactivity and regioselectivity rsc.org. While specific DFT calculations detailing this compound's reaction mechanisms are not extensively covered in the available search results, general principles of furan chemistry suggest that the allylic group can actively participate in or influence reactions occurring on the furan ring. For instance, computational studies on analogous systems frequently involve calculating activation energies and transition state geometries to ascertain the kinetic feasibility of a reaction researchgate.netresearchgate.netrsc.orgpku.edu.cnkit.edumdpi.com. Such calculations typically utilize basis sets like cc-pVTZ or 6-311+G**, with higher-level methods such as CCSD(T) or MP2 sometimes employed for enhanced accuracy in barrier calculations researchgate.netkit.edu. The precise identification of transition states offers crucial information regarding the stereochemistry and regiochemistry of chemical reactions.

Computational Approaches to Molecular Design and Library Generation

Computational approaches are increasingly critical in molecular design and the creation of chemical libraries, including those that may incorporate this compound or its derivatives. Methodologies such as quantitative structure-activity relationship (QSAR) studies, pharmacophore modeling, virtual screening, and de novo design are employed to identify molecules possessing desired properties silicos-it.bedrug-dev.commdpi.comnih.govnih.gov. These techniques leverage computational predictions of molecular properties and biological activities to guide the synthesis of novel compounds. For example, fragment-based design and generative chemistry approaches can explore extensive chemical spaces to discover new molecular entities silicos-it.be. Although specific applications of these techniques to this compound are not detailed, its structure could be integrated into larger molecular frameworks or modified to generate libraries for screening in various fields, such as drug discovery or materials science. Computational tools are also utilized to predict physicochemical properties, which are essential for effective molecular design chemscene.comambeed.com.

Prediction of Electronic Structure, Energetics, and Spectroscopic Parameters

The prediction of this compound's electronic structure, energetics, and spectroscopic parameters constitutes a fundamental aspect of its theoretical investigation. Electronic structure calculations, commonly performed using DFT, yield detailed information regarding molecular orbitals, charge distributions, and bond orders. These calculations are essential for comprehending the molecule's stability and reactivity. Energetic parameters, such as atomization energies, bond dissociation energies, and heats of formation, can be computed to characterize the molecule's thermodynamic stability researchgate.netkit.edu.

Furthermore, computational methods are widely employed to predict spectroscopic properties, which are crucial for experimental characterization and identification. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational predictions of chemical shifts and coupling constants can assist in the assignment of experimental NMR spectra researchgate.networktribe.com.

Infrared (IR) Spectroscopy: Predicted vibrational frequencies and intensities can aid in identifying functional groups and confirming molecular structure worktribe.com.

Mass Spectrometry (MS): While experimental mass spectra are available nih.govnist.gov, computational fragmentation patterns can sometimes aid in interpretation.

UV-Visible (UV-Vis) Spectroscopy: Theoretical calculations, often utilizing time-dependent DFT (TD-DFT), can predict electronic absorption spectra, offering insights into the molecule's electronic transitions and chromophoric properties rsc.org.

These predicted parameters serve as valuable benchmarks against experimental data, facilitating the validation of computational models and the unambiguous identification of synthesized compounds. For instance, PubChem provides computed descriptors, including IUPAC names and InChI keys, which are derived from computational analyses nih.govnist.govchemspider.com.

Research Applications and Broader Impact of 2 Allylfuran Chemistry

Role as a Versatile Chemical Building Block in Complex Molecule Synthesis

The furan (B31954) ring system, coupled with the readily functionalizable allyl group, positions 2-allylfuran as a powerful building block for creating complex organic molecules. Its participation in various cascade reactions and cycloadditions allows for the efficient assembly of diverse structural motifs.

While direct synthesis of simple chiral furan derivatives starting from this compound is not extensively detailed in the provided literature, its role in constructing complex molecules that incorporate chiral centers is evident. For instance, the Petasis reaction, employing allylated precursors, has been utilized to generate polycyclic scaffolds with inherent chirality nih.govacs.org. These reactions, often involving stereoselective transformations, underscore the potential of this compound-derived intermediates in the synthesis of enantiomerically enriched compounds. Research into chiral furan derivatives often involves enzymatic resolution or asymmetric catalysis, and the functional handles present in this compound make it a suitable candidate for such methodologies in more complex synthetic schemes yok.gov.tr.

This compound serves as a crucial starting material for building intricate polycyclic frameworks, many of which are found in biologically active natural products. The Petasis reaction, a multicomponent reaction, has been instrumental in this regard. For example, sequences involving this compound derivatives have been employed in a three-component Petasis reaction followed by intramolecular Diels-Alder (IMDA) or ring-closing metathesis (RCM) to construct complex scaffolds like hydroepoxyisoindole and hydroazepine-fused bicyclic systems nih.govacs.org. These reactions highlight the efficiency of this compound in generating molecular complexity and diversity, which are essential for discovering new bioactive molecules.

Table 1: Examples of Polycyclic Scaffold Construction via Petasis Reactions

| Reactants (Illustrative) | Reaction Type | Resulting Scaffold Type | Yield (Typical) | Reference |

| Furfurylamine, 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol, Phenylboronic acid | 3-Component Petasis Reaction (3C-PR) | Aminodiol derivative | Up to 87% | nih.govacs.org |

| Aminodiol derivative + Allyl substituent | Intramolecular Diels-Alder (IMDA) | Hydroepoxyisoindole scaffold | Not specified | nih.govacs.org |

| Aminodiol derivative + Propargyl substituent | Ring-Closing Metathesis (RCM) + Cyclization | Hydroazepine-fused bicyclic scaffold | Not specified | nih.govacs.org |

| This compound derived intermediates with other functional groups | Cascade reactions | Diverse polycyclic structures | Varies | nih.govacs.org |

A significant application of this compound lies in its role as a precursor in the total synthesis of natural products. Notably, it has been employed in the synthesis of (+)-Norcembrene, a diterpenoid. The synthetic route typically involves the cross-metathesis of this compound with acrylic acid to form an unsaturated carboxylic acid, which is then elaborated through steps like auxiliary-directed 1,4-addition and ring-closing metathesis to construct the fourteen-membered carbocyclic scaffold of Norcembrene researchgate.netresearchgate.netd-nb.info. This strategy demonstrates the utility of this compound in providing a key furan-containing fragment that can be efficiently transformed into complex cyclic systems. Related furanocembranoids and norcembrenolides can also be synthesized using similar methodologies, showcasing the versatility of this compound as a starting material d-nb.infouni-konstanz.de.

Table 2: Key Steps in the Total Synthesis of (+)-Norcembrene Utilizing this compound

| Synthetic Step | Key Intermediate / Transformation | Yield (Approximate) | Reference |

| Preparation of this compound | Starting material | N/A | researchgate.netsemanticscholar.orglookchem.com |

| Cross-metathesis with acrylic acid | Unsaturated carboxylic acid (e.g., 15) | High | researchgate.netresearchgate.netd-nb.info |

| Auxiliary-directed 1,4-addition | Chiral aldehyde precursor (e.g., 11) | 77% (for 11) | researchgate.netresearchgate.netd-nb.info |

| Ring-closing metathesis (RCM) | Assembly of the 14-membered carbocyclic scaffold (e.g., 20a/b) | Varies | researchgate.netresearchgate.netd-nb.infouni-konstanz.de |

| Further functionalization and transformations (e.g., deoxygenation, cycloaddition) | Precursor to (+)-Norcembrene (e.g., 20b to 80b, then to 5) | Varies | researchgate.netresearchgate.netd-nb.infouni-konstanz.de |

| Final conversion | (+)-Norcembrene (1) | Varies | researchgate.netresearchgate.netd-nb.infouni-konstanz.desemanticscholar.org |

Contributions to Medicinal Chemistry Research and Scaffold Development

The ability of this compound to serve as a precursor for complex polycyclic structures directly impacts medicinal chemistry. The scaffolds generated through reactions involving this compound derivatives are often evaluated for their biological activity, thus contributing to the discovery of new therapeutic agents and the development of novel molecular frameworks for drug design nih.govacs.org. The furan moiety itself is a prevalent feature in many pharmaceuticals and natural products with diverse biological activities, making functionalized furans like this compound attractive starting points for medicinal chemistry programs utripoli.edu.ly. Its potential use in pharmaceutical research is also indicated by its listing in chemical databases under categories relevant to drug discovery ambeed.com.

Development of Sustainable Chemical Processes

The chemical industry is increasingly focused on developing sustainable processes that utilize renewable resources and minimize environmental impact. This compound plays a role in this transition, particularly concerning the valorization of biomass.

Furan and its derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are key platform chemicals that can be efficiently produced from lignocellulosic biomass, a renewable resource frontiersin.orgresearchgate.net. These biomass-derived furanic compounds serve as versatile starting materials for a wide range of value-added chemicals. While direct synthetic routes from biomass to this compound are not explicitly detailed in the provided literature, this compound itself represents a functionalized furan derivative that can be synthesized and subsequently transformed into more complex molecules. This positions it as a value-added chemical that fits within the broader strategy of biomass valorization, contributing to the development of a bio-based economy and more sustainable chemical manufacturing frontiersin.orgresearchgate.netrsc.org.

Compound List:

this compound

Norcembrene

Furfural

Furfurylamine

2-Thiophene methyl amine

5-Allyl-2,2-dimethyl-1,3-dioxolan-4-ol

Phenylboronic acid

2-Thienylboronic acid

4-Methoxyphenylboronic acid

Kumausallene

Furanocembranoids

Norcembrenolides

Hydroepoxyisoindole scaffold

Hydroazepine-fused bicyclic scaffold

Advanced Materials Science Applications and Polymer Precursors

Research into the specific applications of this compound as a monomer for advanced materials science and as a polymer precursor is not extensively documented in the provided search results. While the broader fields of polymer science and materials science extensively utilize various monomers to create polymers with tailored properties mdpi.comresearchgate.neths-merseburg.deunsw.edu.aumaterialsscienceconference.com, direct research findings or detailed experimental data specifically pertaining to the polymerization of this compound for advanced materials applications, including the creation of novel polymers or functional materials, were not identified.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Allylfuran, and how do their yields and reaction conditions compare?

- Methodological Answer : Two primary methods are documented:

- MIDA Boronate Allylation : Reaction of 2-furanylboronic acid MIDA ester under palladium catalysis at room temperature yields 45% (determined via <sup>1</sup>H NMR) .

- Lithiation-Allylation : Using n-butyllithium and allyl bromide in THF at -78°C achieves a 67% yield .

- Recommendations : Optimize reaction temperature (room temperature vs. cryogenic) and catalyst choice (e.g., Hoveyda–Grubbs II for downstream applications). Replicate procedures with detailed experimental logs per journal guidelines (e.g., Beilstein Journal’s requirements for reproducibility) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are the critical spectral markers?

- Methodological Answer :

- <sup>1</sup>H NMR : Key peaks include δ 7.41 (Ar-H), 5.97–5.88 (CH=CH2), and 3.39 (CH2) in CDCl3 .

- IR Spectroscopy : Limited data exists, but absence of specific peaks (e.g., O-H stretches) can confirm purity. Cross-validate with computational simulations if experimental IR spectra are unavailable .

- Mass Spectrometry : Use high-resolution MS to confirm molecular weight (108.14 g/mol) and rule out dimerization byproducts .

Q. How should researchers validate the purity of newly synthesized this compound batches?

- Methodological Answer :

- Chromatography : Employ silica gel column chromatography to separate this compound from dimers (e.g., (E)-1,4-di(furan-2-yl)but-2-ene) .

- Analytical Standards : Compare retention times (HPLC/GC) and melting points (reported inconsistently; verify via DSC if 200°C is plausible) .

- Elemental Analysis : Validate %C and %H against theoretical values (C: 77.75%, H: 7.46%) .

Advanced Research Questions

Q. What strategies can address contradictions in reported physicochemical data (e.g., melting point discrepancies)?

- Methodological Answer :

- Systematic Review : Conduct a PRISMA-guided literature review to identify primary sources and assess methodological rigor (e.g., purity protocols, instrumentation calibration) .

- Experimental Replication : Reproduce synthesis and characterization under controlled conditions (e.g., differential scanning calorimetry for melting point validation) .

- Data Harmonization : Use databases like NIST Chemistry WebBook to cross-reference properties and flag outliers .

Q. How can computational modeling elucidate reaction mechanisms involving this compound in cross-coupling or cycloaddition reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for allylation or [4+2] cycloaddition pathways to predict regioselectivity and energy barriers .

- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. CH2Cl2) on reaction kinetics .

- Software Tools : Gaussian or ORCA for quantum mechanics; cite protocols per ACS style .

Q. What in vitro models are suitable for preliminary toxicological profiling of this compound?

- Methodological Answer :

- Cell Viability Assays : Use human hepatocyte (HepG2) or fibroblast lines to assess IC50 values .

- Genotoxicity Screening : Ames test for mutagenicity; Comet assay for DNA damage .

- Ethical Compliance : Follow institutional review board (IRB) guidelines for biochemical hazard protocols .

Q. How can researchers design experiments to explore this compound’s role in natural product synthesis or drug intermediates?

- Methodological Answer :

- Retrosynthetic Analysis : Map this compound as a furan-based building block for ibuprofen analogs or terpene hybrids .

- Catalytic Screening : Test transition-metal catalysts (Pd, Ni) for C-H functionalization or ring-opening reactions .

- Collaborative Workflows : Distribute tasks (synthesis, characterization, modeling) across teams with milestones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.